molecular formula C13H14F3N B14128203 N-(Cyclohex-2-en-1-yl)-4-(trifluoromethyl)aniline

N-(Cyclohex-2-en-1-yl)-4-(trifluoromethyl)aniline

Cat. No.: B14128203
M. Wt: 241.25 g/mol
InChI Key: OYYUKMAILNPBTP-UHFFFAOYSA-N
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Description

N-(Cyclohex-2-en-1-yl)-4-(trifluoromethyl)aniline: is an organic compound characterized by the presence of a cyclohexene ring, a trifluoromethyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclohex-2-en-1-yl)-4-(trifluoromethyl)aniline typically involves the following steps:

    Formation of Cyclohex-2-en-1-ylamine: This intermediate can be synthesized through the reduction of cyclohex-2-en-1-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.

    Coupling with 4-(Trifluoromethyl)aniline: The cyclohex-2-en-1-ylamine is then coupled with 4-(trifluoromethyl)aniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohex-2-en-1-yl)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the formation of amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide or alkoxide ions replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in aqueous medium or sodium methoxide in methanol.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Compounds with nucleophilic groups replacing the trifluoromethyl group.

Scientific Research Applications

N-(Cyclohex-2-en-1-yl)-4-(trifluoromethyl)aniline has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: It can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound can serve as a probe or ligand in biological assays to study protein-ligand interactions and enzyme kinetics.

    Industrial Chemistry: It can be employed in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Cyclohex-2-en-1-yl)-4-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclohex-2-en-1-yl)benzamide
  • N-Cyclohex-2-en-1-yl-3-methylaniline
  • N-Cyclohex-2-en-1-yl-2-methyl-aniline

Uniqueness

N-(Cyclohex-2-en-1-yl)-4-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the design of drug candidates with improved pharmacokinetic profiles.

Properties

Molecular Formula

C13H14F3N

Molecular Weight

241.25 g/mol

IUPAC Name

N-cyclohex-2-en-1-yl-4-(trifluoromethyl)aniline

InChI

InChI=1S/C13H14F3N/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h2,4,6-9,11,17H,1,3,5H2

InChI Key

OYYUKMAILNPBTP-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)NC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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